molecular formula C12H13NO5 B556307 (S)-3-Benzamido-4-methoxy-4-oxobutanoic acid CAS No. 82933-21-9

(S)-3-Benzamido-4-methoxy-4-oxobutanoic acid

Cat. No.: B556307
CAS No.: 82933-21-9
M. Wt: 251.23 g/mol
InChI Key: QKUIURWOJPUEOY-VIFPVBQESA-N
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Description

(S)-3-Benzamido-4-methoxy-4-oxobutanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of a benzamido group, a methoxy group, and a keto group attached to a butanoic acid backbone

Mechanism of Action

Target of Action

BZ-ASP-OME, also known as (3S)-3-benzamido-4-methoxy-4-oxobutanoic acid or BZ-Asp-ome, primarily targets caspases, a family of cysteine proteases that play a key role in the induction of apoptosis . Caspases are synthesized as inactive precursors and are activated through a series of proteolytic cleavages .

Mode of Action

BZ-ASP-OME acts as an inhibitor of these caspases. It inhibits apoptosis by preventing the processing of CPP32, a crucial caspase, to its active form . This inhibition is achieved by the compound irreversibly binding to the catalytic site of the caspases . By inhibiting the activity of multiple caspases, BZ-ASP-OME can block many different biological processes including inflammasome activation and the induction of apoptosis .

Biochemical Pathways

The primary biochemical pathway affected by BZ-ASP-OME is the apoptosis pathway. Apoptosis, or programmed cell death, is a crucial process in maintaining cellular homeostasis. It involves a series of biochemical events leading to changes in cell morphology, including cell shrinkage, nuclear fragmentation, chromatin condensation, and formation of apoptotic bodies . By inhibiting caspases, BZ-ASP-OME disrupts this pathway, leading to increased cell survival .

Result of Action

The primary result of BZ-ASP-OME’s action is the inhibition of apoptosis, leading to increased cell survival . This can have significant implications in various biological contexts. For example, in cancer cells, where apoptosis is often dysregulated, the ability to inhibit apoptosis could contribute to the survival and proliferation of these cells .

Action Environment

The efficacy and stability of BZ-ASP-OME can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other molecules can affect the compound’s stability and its ability to interact with its targets . Furthermore, the compound’s action can also be influenced by the cellular environment, including the presence of other signaling molecules, the state of the target proteins, and the overall health and status of the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Benzamido-4-methoxy-4-oxobutanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with the selection of appropriate starting materials, such as (S)-3-amino-4-methoxybutanoic acid.

    Benzoylation: The amino group of the starting material is benzoylated using benzoyl chloride in the presence of a base like triethylamine. This reaction forms the benzamido derivative.

    Oxidation: The methoxy group is introduced through a methylation reaction using methyl iodide and a base such as potassium carbonate.

    Final Product: The resulting compound is purified through recrystallization or chromatography to obtain this compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the final product is subjected to rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Benzamido-4-methoxy-4-oxobutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The benzamido group can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-3-Benzamido-4-methoxy-4-oxobutanoic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biology: The compound is studied for its role in biochemical pathways and its interaction with biological molecules.

    Industry: It is used in the synthesis of specialty chemicals and as an intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-Amino-4-methoxybutanoic acid: Lacks the benzamido group but shares a similar backbone.

    (S)-3-Benzamido-4-hydroxybutanoic acid: Contains a hydroxyl group instead of a methoxy group.

Uniqueness

(S)-3-Benzamido-4-methoxy-4-oxobutanoic acid is unique due to the presence of both benzamido and methoxy groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

(3S)-3-benzamido-4-methoxy-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO5/c1-18-12(17)9(7-10(14)15)13-11(16)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H,13,16)(H,14,15)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKUIURWOJPUEOY-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC(=O)O)NC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CC(=O)O)NC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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